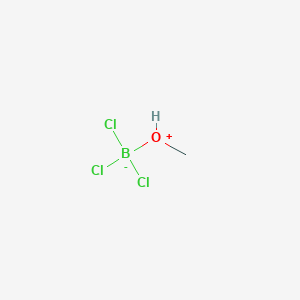
Trichloro(methyloxonio)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(methyloxonio)borate is an organoboron compound characterized by the presence of a borate anion and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichloro(methyloxonio)borate can be synthesized through the reaction of boron trichloride with methanol under controlled conditions. The reaction typically involves the following steps:
Reaction Setup: Boron trichloride is introduced into a reaction vessel containing methanol.
Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Product Isolation: The resulting this compound is isolated through distillation or crystallization techniques.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification methods to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Trichloro(methyloxonio)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: Reduction reactions can convert this compound to lower oxidation state boron compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Higher oxidation state borates.
Reduction Products: Lower oxidation state boron compounds.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Trichloro(methyloxonio)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
Trichloro(methyloxonio)borate can be compared with other boron-containing compounds such as boron trichloride and boric acid. While boron trichloride is primarily used as a reagent in organic synthesis, this compound offers unique reactivity due to the presence of the trichloromethyl group. Boric acid, on the other hand, is commonly used for its antiseptic properties but lacks the versatility of this compound in synthetic applications.
Comparación Con Compuestos Similares
- Boron Trichloride
- Boric Acid
- Trimethyl Borate
Propiedades
Fórmula molecular |
CH4BCl3O |
|---|---|
Peso molecular |
149.2 g/mol |
Nombre IUPAC |
trichloro(methyloxonio)boranuide |
InChI |
InChI=1S/CH4BCl3O/c1-6-2(3,4)5/h6H,1H3 |
Clave InChI |
QAHZDTFNSUSELM-UHFFFAOYSA-N |
SMILES canónico |
[B-]([OH+]C)(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
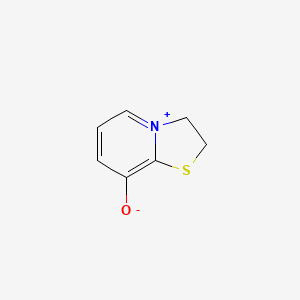
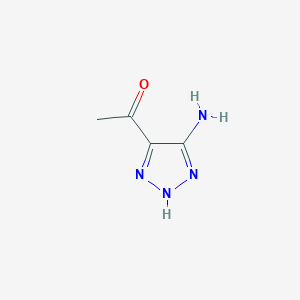
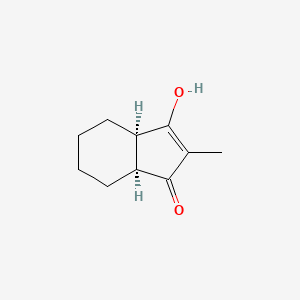
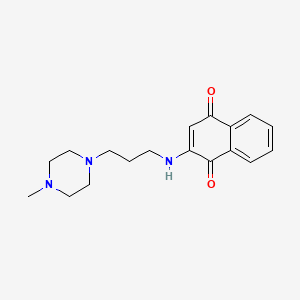

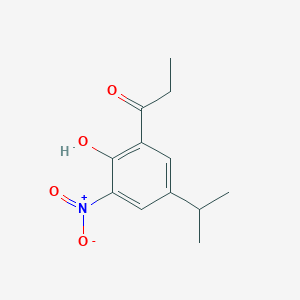
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
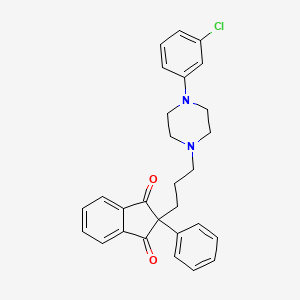
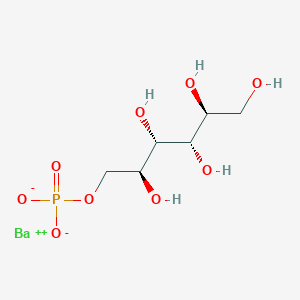
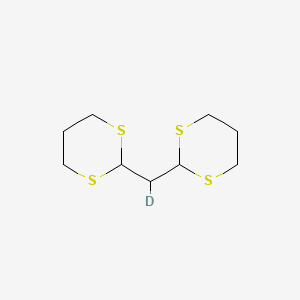
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
